molecular formula C15H17NO2 B7558803 2-[(4-Phenoxyphenyl)methylamino]ethanol

2-[(4-Phenoxyphenyl)methylamino]ethanol

Cat. No. B7558803
M. Wt: 243.30 g/mol
InChI Key: PEPGNLVWWRYZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-Phenoxyphenyl)methylamino]ethanol is a chemical compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research due to its ability to selectively stimulate beta-2 adrenergic receptors. The compound has a wide range of applications in various fields of research, including biochemistry, pharmacology, and physiology.

Mechanism of Action

The mechanism of action of 2-[(4-Phenoxyphenyl)methylamino]ethanol involves the selective activation of beta-2 adrenergic receptors. The compound binds to the receptor and induces a conformational change, leading to the activation of downstream signaling pathways. This results in the relaxation of smooth muscle cells, increased heart rate, and increased metabolic rate. The compound also has anti-inflammatory effects and can modulate immune function.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. The compound can increase heart rate, respiratory rate, and metabolic rate. It also has bronchodilatory effects and can relax smooth muscle cells in the airways. The compound can also modulate immune function and has anti-inflammatory effects. In addition, it can increase glucose uptake and metabolism in skeletal muscle cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-Phenoxyphenyl)methylamino]ethanol in lab experiments is its selectivity for beta-2 adrenergic receptors. This allows researchers to study the specific effects of beta-2 adrenergic agonists on various physiological processes. The compound is also relatively easy to synthesize and has a high degree of purity. However, one of the limitations of using the compound is its potential for off-target effects. The compound can also have variable effects depending on the experimental conditions and the cell type being studied.

Future Directions

There are several future directions for research involving 2-[(4-Phenoxyphenyl)methylamino]ethanol. One area of research is the development of more selective beta-2 adrenergic agonists with fewer off-target effects. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory effects of the compound. The compound may also have potential applications in the treatment of metabolic disorders, such as diabetes and obesity. Finally, the compound may have potential applications in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease.

Synthesis Methods

The synthesis of 2-[(4-Phenoxyphenyl)methylamino]ethanol involves the reaction of 4-phenoxybenzyl chloride with 2-aminoethanol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different solvents and reaction conditions.

Scientific Research Applications

2-[(4-Phenoxyphenyl)methylamino]ethanol is widely used in scientific research as a selective beta-2 adrenergic receptor agonist. It has a wide range of applications in various fields, including biochemistry, pharmacology, and physiology. The compound is commonly used to study the role of beta-adrenergic receptors in various physiological processes, including cardiovascular function, metabolism, and respiratory function. It is also used to investigate the molecular mechanisms underlying the effects of beta-adrenergic agonists on cellular signaling pathways.

properties

IUPAC Name

2-[(4-phenoxyphenyl)methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c17-11-10-16-12-13-6-8-15(9-7-13)18-14-4-2-1-3-5-14/h1-9,16-17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPGNLVWWRYZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.